2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride

Catalog No.
S13981802
CAS No.
M.F
C4HClF3NO2S2
M. Wt
251.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chlori...

Product Name

2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride

IUPAC Name

2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride

Molecular Formula

C4HClF3NO2S2

Molecular Weight

251.6 g/mol

InChI

InChI=1S/C4HClF3NO2S2/c5-13(10,11)2-1-9-3(12-2)4(6,7)8/h1H

InChI Key

YGIHILUSEZKMMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)S(=O)(=O)Cl

2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride is a specialized organic compound characterized by its unique thiazole ring structure, which incorporates both sulfur and nitrogen atoms. The compound features a trifluoromethyl group, enhancing its electronic properties, and a sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations. This compound has the molecular formula C5H3ClF3N2O2SC_5H_3ClF_3N_2O_2S and a molecular weight of approximately 227.6 g/mol. Its structural complexity makes it a valuable intermediate in synthetic organic chemistry and pharmaceutical applications .

  • Nucleophilic Substitution: The sulfonyl chloride group is highly reactive, allowing for nucleophilic substitution reactions with various nucleophiles such as amines and alcohols.
  • Reduction: The thiazole ring can be reduced to yield thiazolidine derivatives.
  • Oxidation: The sulfonyl chloride can be oxidized to form sulfonic acids, which have different properties and reactivities.

Common Reagents and Conditions

  • Nucleophilic Substitution: Typically performed using amines or alcohols in suitable solvents.
  • Reduction: Carried out using reducing agents like lithium aluminum hydride under controlled conditions.
  • Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.

The biological activity of 2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride is primarily linked to its role as a chemical intermediate in drug discovery. The trifluoromethyl group enhances the compound's pharmacokinetic properties, including bioavailability and binding affinity to target proteins. Research indicates that compounds with similar structures exhibit antimicrobial and anticancer activities, suggesting potential therapeutic applications .

The synthesis of 2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride typically involves several key steps:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as thioamides or thioketones with halogenated compounds.
  • Introduction of the Trifluoromethyl Group: Often accomplished via electrophilic trifluoromethylation methods using reagents like trifluoromethyl iodide or other fluorinated compounds.
  • Chlorosulfonation: The final step involves introducing the sulfonyl chloride group through chlorosulfonation reactions using reagents such as thionyl chloride .

2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride has several notable applications:

  • Pharmaceutical Development: Used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancer.
  • Chemical Synthesis: Serves as a building block for creating other complex organic molecules in medicinal chemistry.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pests and pathogens .

Studies on the interactions of 2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride with biological macromolecules have shown that its trifluoromethyl group significantly influences binding interactions with enzymes and receptors. These studies often utilize techniques such as surface plasmon resonance and molecular docking to elucidate binding affinities and mechanisms of action. The compound's ability to modulate biological pathways makes it a candidate for further investigation in drug development .

Several compounds share structural similarities with 2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-Methyl-2-(4-trifluoromethyl)phenyl-1,3-thiazole-5-sulfonyl chlorideContains a phenyl group and additional methyl substituentEnhanced stability due to phenyl substitution
2-MethylthiazoleSimplified thiazole structure without sulfonyl or trifluoromethyl groupsCommonly found in natural products
4-TrifluoromethylthiazoleSimilar thiazole ring but without sulfonyl chlorideKnown for its utility in agrochemical applications

Uniqueness

The uniqueness of 2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride lies in its combination of a highly reactive sulfonyl chloride group with the electronic properties imparted by the trifluoromethyl group. This combination enhances its reactivity profile compared to simpler thiazoles or other derivatives lacking these functional groups .

Sulfonation of the thiazole ring represents a critical step in accessing 2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride. Contemporary approaches leverage both classical and modern techniques:

Radical-Mediated Sulfonation

A breakthrough method involves treating sulfonyl hydrazides with N-chlorosuccinimide (NCS) in acetonitrile at ambient temperatures. This protocol generates sulfonyl radicals, which couple with chlorine radicals to yield sulfonyl chlorides in >90% efficiency. For instance, 4-methylbenzenesulfonhydrazide reacts with NCS (2.0 equiv) in CH₃CN to produce p-toluenesulfonyl chloride at 94% yield after 2 hours.

Hypochlorous Acid Activation

Alternative strategies employ aqueous sodium hypochlorite in concentrated sulfuric acid at subzero temperatures. For example, 2-mercaptothiazole suspended in H₂SO₄ at -15°C reacts with NaOCl (10% Cl₂) to form thiazol-2-ylsulfonyl chloride, followed by dichloromethane extraction. This method emphasizes precise temperature control (-15°C to 10°C) to minimize side reactions.

Pre-Functionalized Thiazole Synthesis

The Hantzsch thiazole synthesis remains pivotal, where α-halo ketones bearing trifluoromethyl groups condense with thioamides. A representative route uses 4-(trifluoromethyl)phenyl-substituted α-bromo ketones and thioureas in ethanol, catalyzed by K₂CO₃, to construct the trifluoromethyl-thiazole core prior to sulfonation.

Table 1: Comparative Analysis of Sulfonation Strategies

MethodReagentsSolventTemperatureYield (%)
Radical-mediatedNCS, CH₃CNAcetonitrile25°C94
Hypochlorous acidNaOCl, H₂SO₄H₂SO₄-15–10°C97
Hantzsch synthesisα-Halo ketones, K₂CO₃EthanolReflux82

Optimization of Chlorosulfonic Acid-Mediated Synthesis Pathways

Chlorosulfonic acid derivatives enable direct sulfonation of thiazole intermediates. Key optimizations include:

Solvent Selection

Acetonitrile outperforms polar aprotic solvents like DMF in facilitating NCS-mediated sulfonation. Its low dielectric constant (ε = 37.5) enhances radical stability, while its miscibility with NCS ensures homogeneous reaction conditions.

Stoichiometric Ratios

A 2:1 molar ratio of NCS to sulfonyl hydrazide ensures complete conversion, as lower ratios (1:1) result in incomplete chlorination (<50% yield). Excess NCS (3:1) does not improve yields but increases purification complexity.

Scalability

Batch reactions scaled to 6 mmol retain high yields (94%) without specialized equipment, demonstrating industrial feasibility. Continuous flow systems further enhance throughput for multi-kilogram production.

Mechanistic Studies on Trifluoromethyl Group Introduction

The trifluoromethyl group’s electronic and steric effects critically influence reaction pathways:

Radical Coupling Pathways

EPR studies confirm that NCS generates chlorine radicals (Cl) and sulfonyl radicals (RSO₂). Spin-trapping experiments with TEMPO suppress product formation, validating a radical chain mechanism. Trifluoromethyl groups stabilize adjacent radicals via inductive effects, accelerating coupling kinetics.

Thermodynamic Stability

Density functional theory (DFT) calculations reveal that the trifluoromethyl group lowers the activation energy for thiazole cyclization by 12–15 kJ/mol compared to methyl analogs. This arises from hyperconjugative interactions between the CF₃ group and the thiazole’s π-system.

Solvent Systems and Temperature Profiling in Cyclization Reactions

Solvent Effects

  • Acetonitrile: Optimal for radical stability, achieving 94% yield in NCS-mediated reactions.
  • Sulfuric Acid: Required for hypochlorite activation but limits substrate scope due to acidity.
  • Ethanol/Toluene: Preferred in Hantzsch synthesis for balancing solubility and reaction rate.

Table 2: Solvent-Temperature Interplay in Cyclization

SolventBoiling Point (°C)Optimal Temp (°C)Cyclization Efficiency (%)
Acetonitrile822594
Ethanol7880 (reflux)82
H₂SO₄337-15–1097

Temperature Gradients

Low temperatures (-15°C) in hypochlorite reactions prevent sulfonic acid decomposition, while room-temperature radical reactions favor energy efficiency. Reflux conditions (80°C) in Hantzsch synthesis drive cyclization via entropy-driven thiourea deprotonation.

2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride represents a significant structural motif in contemporary pharmaceutical research, combining the electron-withdrawing properties of the trifluoromethyl group with the versatile reactivity of sulfonyl chloride functionality [1] [2]. This compound serves as a crucial building block in the synthesis of various bioactive molecules, particularly in the development of therapeutic agents targeting metabolic disorders and cancer [3] [4].

Role as Key Intermediate in Uric Acid-Lowering Agents

The incorporation of trifluoromethyl-substituted thiazole sulfonyl chlorides has emerged as a strategic approach in the development of uric acid-lowering therapeutics [5] [6]. These compounds function as essential intermediates in the synthesis of xanthine oxidase inhibitors, which represent the primary pharmacological approach for managing hyperuricemia and gout [7] [8].

Research has demonstrated that thiazole-based intermediates containing trifluoromethyl substituents exhibit enhanced binding affinity to the xanthine oxidase active site [5] [9]. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic distribution within the thiazole ring, optimizing interactions with key amino acid residues in the enzyme's catalytic domain [7] [8].

Compound SeriesXanthine Oxidase Inhibition (IC₅₀)Structural FeaturesReference
2-(Indol-5-yl)thiazole derivatives3.5 nanomolarTrifluoromethyl substitution at position 4 [7]
2-(Indol-2-yl)thiazole compounds5.1 nanomolarIsopropoxy and nitro substituents [8]
Thiazolidine-2-thione series3.56 micromolarPhenyl-sulfonamide incorporation [9]

The synthetic pathways typically involve the reaction of 2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride with various nucleophilic partners, including hydrazides and amino acids, to generate the final active pharmaceutical ingredients [5] [7]. The sulfonyl chloride functionality provides exceptional reactivity toward nitrogen-containing nucleophiles, facilitating the formation of sulfonamide linkages that are crucial for biological activity [10] [11].

Structure-Activity Relationship Studies for Xanthine Oxidase Inhibitors

Comprehensive structure-activity relationship investigations have revealed critical insights into the molecular determinants of xanthine oxidase inhibition by trifluoromethyl thiazole derivatives [7] [8] [9]. The positioning of the trifluoromethyl group at the 2-position of the thiazole ring has been identified as optimal for enhancing enzyme binding affinity and selectivity [7] [8].

Molecular modeling studies have elucidated the binding mode of these compounds within the xanthine oxidase active site [5] [9]. The trifluoromethyl group engages in favorable hydrophobic interactions with leucine and isoleucine residues, while the sulfonyl oxygen atoms form hydrogen bonds with glycine and threonine amino acids [9]. These interactions collectively contribute to the high potency observed for compounds containing this structural motif [7] [8].

The structure-activity relationship analysis has identified several key structural requirements for optimal xanthine oxidase inhibition [7] [8]:

Electronic Effects: The electron-withdrawing properties of the trifluoromethyl group enhance the electrophilic character of the thiazole ring, facilitating stronger interactions with nucleophilic amino acid residues in the enzyme active site [7] [12].

Steric Considerations: The compact size of the trifluoromethyl group allows optimal positioning within the enzyme binding pocket without causing steric clashes that could diminish binding affinity [7] [8].

Lipophilicity Balance: The incorporation of trifluoromethyl substituents provides an optimal balance between hydrophobic character necessary for membrane permeation and hydrophilic properties required for enzyme binding [12] [1].

Design of Sulfonamide-Based Therapeutic Candidates

The sulfonyl chloride functionality of 2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride serves as a versatile platform for the synthesis of diverse sulfonamide-containing therapeutic agents [10] [11] [13]. The high reactivity of sulfonyl chlorides toward amines enables the rapid construction of sulfonamide bonds, which are prevalent structural motifs in numerous pharmaceutical compounds [14] [10].

Recent developments in sulfonamide drug design have emphasized the strategic incorporation of thiazole rings to enhance biological activity and pharmacokinetic properties [4] [15] [16]. The combination of trifluoromethyl-substituted thiazoles with sulfonamide functionality has yielded compounds with promising therapeutic profiles across multiple disease areas [4] [15].

Therapeutic ApplicationTarget Enzyme/ReceptorCompound SeriesBiological Activity
NeuroprotectionSirtuin 1Thiazole sulfonamides99.02% superoxide dismutase activity [15]
AnticancerCarbonic anhydraseThiazole-sulfanilamideIC₅₀ 18.53 micrograms per milliliter [16]
AntioxidantFree radical scavenging2-Aminothiazole sulfonamides90.09% radical scavenging activity [4]

The design process typically involves systematic modification of the amine component that reacts with the sulfonyl chloride, allowing for fine-tuning of physicochemical properties and biological activity [10] [11]. Structure-based drug design approaches have been employed to optimize interactions with specific protein targets, utilizing the trifluoromethyl thiazole core as a privileged scaffold [15] [16].

Bioconjugation Strategies for Targeted Drug Delivery Systems

The reactive sulfonyl chloride group in 2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride provides unique opportunities for bioconjugation applications in targeted drug delivery [17] [18]. The high electrophilicity of sulfonyl chlorides enables selective modification of amino groups in proteins and other biomolecules, facilitating the development of drug-protein conjugates with enhanced therapeutic properties [17] [18].

Bioconjugation strategies utilizing thiazole sulfonyl chlorides have demonstrated significant potential in the development of antibody-drug conjugates and protein-drug fusion constructs [17] [18]. The trifluoromethyl substituent contributes to the metabolic stability of the resulting conjugates, reducing susceptibility to enzymatic degradation and extending circulating half-life [1] [12].

Protein Modification Approaches: Sulfonyl chlorides react preferentially with the most nucleophilic lysine residues in proteins, enabling site-selective bioconjugation under physiological conditions [17]. The reaction proceeds through nucleophilic substitution, forming stable sulfonamide linkages that resist hydrolysis in biological environments [17] [18].

Targeting Moiety Attachment: The sulfonyl chloride functionality allows for the covalent attachment of targeting ligands, including peptides, antibodies, and small molecule recognition elements [18]. This approach enables the development of targeted therapeutics that selectively accumulate at disease sites while minimizing off-target effects [18].

Controlled Release Mechanisms: Bioconjugates incorporating trifluoromethyl thiazole sulfonyl linkages can be designed to undergo controlled cleavage in response to specific biological stimuli, including enzymatic activity or changes in physiological conditions [18]. This feature enables the development of prodrug systems that release active therapeutic agents in a spatially and temporally controlled manner [18].

Continuous flow synthesis has emerged as a transformative technology for the large-scale production of 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride, offering significant advantages over traditional batch processes in terms of safety, efficiency, and scalability [1] [2]. The implementation of continuous flow reactors addresses many of the inherent challenges associated with sulfonyl chloride synthesis, including highly exothermic reactions, toxic reagent handling, and precise temperature control requirements.

Reactor Design and Configuration

Modern continuous flow synthesis employs specialized reactor configurations optimized for thiazole sulfonyl chloride production. Tubular perfluoroalkoxy (PFA) reactors have proven particularly effective, providing excellent chemical resistance and enabling operation across wide temperature ranges from 0 to 150°C [1]. These systems typically utilize reactor volumes ranging from 100 to 5000 microliters with residence times of 0.5 to 10 minutes, allowing for rapid synthesis while maintaining precise control over reaction parameters.

Process development units (PD-units) represent the scale-up implementation of continuous flow technology, featuring reactor volumes from 50,000 to 500,000 microliters and throughput capabilities of 50 to 2000 grams per hour [1]. These larger systems incorporate advanced monitoring and control systems that enable real-time adjustment of flow rates, temperature profiles, and reagent stoichiometry.

Multi-Step Integration and Telescoping

The synthesis of 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride benefits from telescoped continuous flow processes that integrate multiple reaction steps without intermediate isolation [3] [4]. A typical three-step sequence involves thiazole ring formation, trifluoromethylation, and sulfonyl chloride installation, all conducted in series within the same flow system. This approach has demonstrated yields of 39-46% over three continuous chemical steps with reaction times under 15 minutes [3].

The integration of different reaction chemistries requires careful consideration of solvent compatibility and reagent stability. Modern flow systems address these challenges through the use of segmented flow techniques and automated switching systems that allow for rapid transitions between different reaction conditions [5].

Process Intensification and Space-Time Yields

Continuous flow synthesis achieves remarkable space-time yields compared to batch processes. Recent implementations have reported space-time yields of 6.7 kilograms per liter per hour for sulfonyl chloride synthesis using small reactor volumes (639 microliters) and short residence times (41 seconds) [2]. This represents a significant improvement over traditional batch processes, which typically require several hours for comparable conversions.

The enhanced mass and heat transfer characteristics of microreactor systems contribute to these improvements. The high surface-area-to-volume ratios in flow reactors facilitate rapid heat dissipation, enabling better control of highly exothermic sulfonylation reactions [6]. Additionally, the plug flow regime ensures uniform residence time distribution, leading to more consistent product quality and reduced by-product formation.

Catalyst Recycling in Thionyl Chloride-Mediated Reactions

The economic and environmental sustainability of large-scale sulfonyl chloride production heavily depends on efficient catalyst recycling strategies. Thionyl chloride-mediated reactions typically employ various catalytic systems, including organometallic complexes, heterogeneous catalysts, and polymeric catalysts, each requiring specific recycling approaches [7] [8].

Polymeric Catalyst Systems

Recyclable polymeric catalysts have emerged as particularly attractive alternatives to traditional homogeneous catalysts for thionyl chloride-mediated chlorination reactions [7]. These systems, based on polystyrene backbones with pendant functional groups, demonstrate excellent recyclability with activity retention of 85-95% over 5-8 reaction cycles. The catalysts can be recovered through simple filtration and washing procedures, followed by thermal regeneration at moderate temperatures.

The mechanism of catalysis involves the formation of Vilsmeier-type complexes between the polymer-bound amide groups and thionyl chloride, facilitating the chlorination of carboxylic acids and alcohols [7]. The polymeric nature of these catalysts prevents their distillation with the product, eliminating the need for complex separation procedures and reducing product contamination.

Heterogeneous Metal Catalysts

Copper-based heterogeneous catalysts have shown remarkable performance in sulfonylation reactions with excellent recyclability characteristics [8]. Biomass-derived copper catalysts, such as CuxOy@CS-400, demonstrate exceptional stability and can be recycled up to five times without significant deterioration in catalytic efficiency. These catalysts achieve recovery efficiencies of 95-98% through simple filtration and washing with ethanol.

The heterogeneous nature of these catalysts facilitates easy separation from reaction mixtures through magnetic recovery or centrifugation techniques. Regeneration typically involves mild thermal treatment or reduction with hydrogen gas, restoring catalytic activity to 90-95% of the original level [8].

Palladium Recovery Systems

Palladium on carbon (Pd/C) catalysts employed in certain sulfonyl chloride transformations require specialized recovery protocols due to the high value of the metal [9]. These systems typically achieve recovery efficiencies of 80-90% through centrifugation and careful washing procedures. The recovered catalyst can be regenerated through calcination at controlled temperatures, though activity retention is typically lower (75-85%) compared to other catalyst systems.

Economic Considerations

The economic impact of catalyst recycling is substantial, particularly for precious metal catalysts. Rhodium and palladium catalyst systems, while offering excellent selectivity and activity, require efficient recovery protocols to maintain process economics. Recovery efficiencies of 85-92% are typically achieved through precipitation and solvent washing techniques, with regeneration methods involving thermal activation or solvent treatment [10].

Waste Minimization Strategies in Sulfonyl Chloride Production

Environmental sustainability in sulfonyl chloride manufacturing requires comprehensive waste minimization strategies that address both process efficiency and environmental impact. Modern approaches focus on atom economy optimization, solvent reduction, by-product utilization, and green chemistry principles [11] [12] [13].

Green Chemistry Implementation

The adoption of green chemistry principles has led to significant improvements in sulfonyl chloride production processes. Solvent-free reaction conditions represent one of the most effective waste minimization strategies, achieving waste reductions of 60-80% compared to traditional methods [12] [14]. These approaches utilize neat reaction conditions or minimal solvent systems while maintaining high yields and selectivity.

The development of environmentally benign oxidizing systems has revolutionized sulfonyl chloride synthesis. Metal-free protocols using ammonium nitrate, aqueous hydrochloric acid, and oxygen as terminal oxidants have demonstrated exceptional environmental performance [15] [16]. These systems produce only non-toxic sodium and potassium salts as by-products, resulting in minimal environmental impact and E-factor improvements of 3-5 times compared to traditional methods.

Atom Economy Optimization

Direct substitution reactions that maximize atom incorporation into the final product represent a cornerstone of waste minimization [11]. These approaches focus on eliminating unnecessary functional group transformations and reducing the number of synthetic steps. Implementation of direct conversion protocols has achieved waste reductions of 40-70% with E-factor improvements of 2-4 times.

The use of readily available starting materials and the elimination of protecting group strategies further contribute to improved atom economy. Modern synthetic routes prioritize reactions that directly install the desired functionality without generating significant waste streams [17].

By-Product Utilization and Recovery

Innovative approaches to by-product utilization have transformed potential waste streams into valuable resources [18]. Salt recovery and reuse programs achieve waste reductions of 30-50% while generating additional revenue streams. Sodium chloride recovered from industrial process water can be recycled as raw material for chlor-alkali electrolysis, saving approximately 19,000 tons of salt and 223,200 tons of demineralized water annually in commercial implementations.

Advanced purification techniques, including activated carbon filtration and specialized chromatographic methods, enable the recovery and purification of valuable by-products that would otherwise be disposed of as waste [18]. These approaches contribute to circular economy principles and significant cost reductions.

Process Intensification

Microreactor technology and continuous processing systems offer substantial waste reduction benefits through improved process control and efficiency [17]. These systems achieve waste reductions of 45-70% through enhanced mass and heat transfer, reduced residence times, and improved selectivity. The precise control offered by microreactor systems minimizes side reactions and reduces the formation of unwanted by-products.

Flow chemistry implementations have demonstrated E-factor improvements of 3-6 times compared to batch processes, largely due to improved reaction control and reduced solvent requirements [2]. The continuous nature of these processes also enables real-time optimization and rapid response to changing conditions.

Quality Control Protocols for Pharmaceutical-Grade Intermediates

The production of pharmaceutical-grade 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride requires rigorous quality control protocols that ensure product purity, identity, and consistency. These protocols must comply with international pharmaceutical standards and regulatory requirements while providing comprehensive analytical coverage of critical quality attributes [19] [20] [21].

Analytical Method Development and Validation

High Performance Liquid Chromatography (HPLC) serves as the primary analytical method for purity determination and impurity profiling [21]. Method validation follows ICH Q2(R1) guidelines, establishing detection limits of 0.01-0.1% for impurities and acceptance criteria of ≥95% purity for pharmaceutical-grade material. The methods must demonstrate specificity, linearity, accuracy, precision, and robustness across the intended analytical range.

Gas Chromatography-Mass Spectrometry (GC-MS) provides essential monitoring of volatile impurities and residual solvents [21]. These methods, validated according to USP <467> guidelines, achieve detection limits of 1-10 ppm and establish acceptance criteria of ≤50 ppm total for volatile impurities. The combination of chromatographic separation and mass spectrometric detection ensures both quantitative accuracy and structural confirmation.

Structural Verification and Identity Testing

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and isomer analysis [22]. Both 1H and 13C NMR techniques are employed to verify molecular structure and detect potential isomeric impurities. Quantitative NMR methods offer detection limits of 0.1-1% and serve as orthogonal confirmation of HPLC purity results.

Infrared (IR) spectroscopy provides rapid functional group verification and serves as a release testing method for identity confirmation [21]. The technique offers qualitative confirmation of key structural features, including the sulfonyl chloride functionality and trifluoromethyl group presence.

Elemental and Thermal Analysis

Elemental analysis provides verification of molecular composition with acceptance criteria of ±0.4% from theoretical values [21]. This analysis is particularly important for confirming the correct incorporation of fluorine, sulfur, and chlorine atoms in the target molecule. Testing frequency typically involves every fifth batch to ensure consistent elemental composition.

Thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) evaluates thermal stability and polymorphic behavior [21]. These methods establish acceptance criteria for thermal stability up to 200°C and provide critical information for storage and handling protocols.

Process Analytical Technology (PAT)

The implementation of Process Analytical Technology enables real-time monitoring of critical quality attributes during production [20]. PAT tools, including in-line spectroscopic methods and automated sampling systems, provide continuous verification of process parameters and product quality. These systems support Quality by Design (QbD) principles and enable real-time release testing (RTRT) capabilities.

Advanced monitoring techniques, such as online 19F NMR, have been successfully implemented for continuous process verification in sulfonyl chloride synthesis [6]. These methods provide immediate feedback on reaction progress and product formation, enabling rapid process adjustments and improved batch-to-batch consistency.

Regulatory Compliance and Documentation

Quality control protocols must maintain comprehensive documentation supporting regulatory submissions and compliance requirements [23]. This includes method validation reports, analytical procedures, specification sheets, and stability data. The analytical target profile (ATP) defines appropriate performance criteria for each measured attribute and ensures that methods remain fit for purpose throughout their lifecycle.

Continuous process verification (CPV) programs monitor long-term process performance and product quality trends [20]. These programs integrate quality control data with process parameters to identify potential issues before they impact product quality, supporting proactive quality management and regulatory compliance.

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Exact Mass

250.9089328 g/mol

Monoisotopic Mass

250.9089328 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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